molecular formula C16H12N4OS2 B11968285 N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

Cat. No.: B11968285
M. Wt: 340.4 g/mol
InChI Key: QOGLICZBNZREAS-UHFFFAOYSA-N
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Description

N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a fused triazolo-benzothiazole core linked to a phenyl-substituted acetamide group. This structure combines sulfur- and nitrogen-containing heterocycles, which are known to confer diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C16H12N4OS2

Molecular Weight

340.4 g/mol

IUPAC Name

N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C16H12N4OS2/c21-14(17-11-6-2-1-3-7-11)10-22-15-18-19-16-20(15)12-8-4-5-9-13(12)23-16/h1-9H,10H2,(H,17,21)

InChI Key

QOGLICZBNZREAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions in ethanol, often in the presence of a catalytic amount of piperidine . This method yields the desired compound with moderate efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide serves as a synthetic intermediate for the preparation of more complex molecules. Its unique heterocyclic structure allows for various chemical transformations including oxidation and substitution reactions .

Biology

Research has indicated potential biological activities of this compound:

Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens .

Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro assays reported significant antiproliferative activity against human cancer cell lines such as HEPG2 (hepatocellular carcinoma) and HeLa (cervical cancer) cells. The mechanism involves apoptosis induction through caspase activation pathways .

Table 1: Anticancer Activity Data

Cell LineCompound Concentration (μM)EC50 Value (μM)Mechanism of Action
HEPG21010.28Apoptosis induction
HeLa1012.5Caspase activation
SW11161015.0Cell cycle arrest

Medicine

The pharmacological activities of this compound are being explored for therapeutic applications. Its potential as an anticancer agent has garnered attention due to its ability to induce apoptosis in cancer cells .

Case Studies

Several studies have documented the synthesis and evaluation of derivatives of this compound:

Study by Aliabadi et al. : This research focused on various derivatives and their anticancer activities against HEPG2 cells. The study highlighted that specific substitutions on the benzothiazole moiety enhanced anticancer efficacy .

Research by Sun et al. : This study synthesized related thiadiazole derivatives and evaluated their antiproliferative effects across multiple cancer cell lines. The findings indicated promising results in terms of cytotoxicity against breast cancer cells .

Mechanism of Action

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring, the heterocyclic core, or the linker region. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Below is a detailed comparison:

Structural Analogs with Modified Phenyl Groups
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide 2-Methylphenyl C₁₇H₁₄N₄OS₂ 354.45 Higher lipophilicity due to methyl group; no explicit bioactivity reported.
N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (Y010-0798) Cyclohexyl C₁₈H₂₀N₄OS₂ 346.48 Bulkier substituent may enhance membrane permeability; used as a screening compound.

Key Observations :

  • The cyclohexyl analog () replaces the aromatic ring with a non-aromatic cyclohexyl group, which could reduce π-π stacking interactions but improve metabolic stability .
Triazolo-Thiadiazole Derivatives

Triazolo-thiadiazoles, though distinct in core structure, share functional similarities with the target compound. Selected examples:

Compound Name IC₅₀ (CDK5/p25) Key Structural Features Bioactivity Reference
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide 42 ± 1 nM Triazolo-thiadiazole core with thiophene linker Potent CDK5/p25 kinase inhibition.
2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide 30 ± 1 nM Chlorinated acetamide group Enhanced kinase inhibition vs. non-chlorinated analog.

Key Observations :

  • The triazolo-thiadiazole core (vs. triazolo-benzothiazole in the target compound) demonstrates potent kinase inhibition, suggesting that the target compound’s benzothiazole moiety may similarly engage enzymatic targets .
  • Chlorination of the acetamide group () improves inhibitory activity, highlighting the role of electronegative substituents in target binding.
Heterocyclic Acetamide Derivatives
Compound Name Core Structure Bioactivity Reference
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 1,3,4-Thiadiazole Antihypertensive, anticonvulsant, diuretic
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Benzothiazole-triazole Undisclosed (screening compound)

Key Observations :

  • 1,3,4-Thiadiazole derivatives () exhibit broad bioactivity, supporting the hypothesis that sulfur-containing heterocycles in the target compound may contribute to similar effects.
  • Extended linkers (e.g., propanamide in ) may influence binding pocket accessibility compared to the shorter acetamide chain in the target compound.

Biological Activity

N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure-activity relationship (SAR) will also be discussed to provide insights into how structural modifications influence biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives containing the triazole and benzothiazole moieties exhibited potent antiproliferative activity against human cancer cell lines such as HEPG2 (hepatocellular carcinoma) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways .

Table 1: Anticancer Activity Data

Cell LineCompound Concentration (μM)EC50 Value (μM)Mechanism of Action
HEPG21010.28Apoptosis induction
HeLa1012.5Caspase activation
SW11161015.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound demonstrates significant antibacterial and antifungal activities. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Activity Type
Staphylococcus aureus30Bactericidal
Escherichia coli25Bacteriostatic
Candida albicans20Fungicidal

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications at various positions on the triazole and benzothiazole rings can significantly alter its pharmacological profile:

  • Substituent Variability : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish biological activity.
  • Ring Fusion Effects : The fusion of different heterocycles can lead to increased potency against specific targets.
  • Sulfanyl Group Influence : The sulfanyl group plays a crucial role in mediating interactions with biological macromolecules.

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives of this compound:

  • Study by Aliabadi et al. : This study explored various derivatives and their anticancer activities against HEPG2 cells. The most effective compounds were those with specific substitutions on the benzothiazole moiety .
  • Research by Sun et al. : Focused on the synthesis of related thiadiazole derivatives and evaluated their antiproliferative effects across multiple cancer cell lines .

Q & A

What is the optimal synthetic route for N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide?

The compound is synthesized via nucleophilic substitution. A triazolobenzothiazole thiol precursor reacts with N-phenyl-2-chloroacetamide in anhydrous acetone using K₂CO₃ as a base. The reaction proceeds at room temperature for 3 hours, followed by crystallization (e.g., ethanol/water mixtures), yielding 68–74% . Key steps include rigorous drying of solvents and monitoring reaction progress via TLC.

How can spectroscopic techniques confirm the structure of this compound?

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and acetamide methylene groups (δ 3.8–4.2 ppm).
  • FT-IR : Confirms thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds.
  • HRMS : Validates the molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for analogous triazolobenzothiazoles .

What strategies address low yields in the sulfanyl acetamide coupling step?

Low yields often stem from moisture sensitivity or competing side reactions. Solutions include:

  • Using anhydrous K₂CO₃ and rigorously dried acetone.
  • Employing a nitrogen atmosphere to prevent oxidation.
  • Optimizing stoichiometry (1:1.2 ratio of thiol to chloroacetamide) .

How does substituent variation on the phenyl ring affect biological activity?

Structure-activity relationship (SAR) studies on analogs (e.g., 4-fluoro or 4-chloro substituents) reveal enhanced cytotoxicity via improved lipophilicity and target binding. For example, fluorinated derivatives show 2–3× higher activity against Bcl-2 in apoptosis assays .

What analytical methods resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using:

  • MTT assays with triplicate technical replicates.
  • Flow cytometry to quantify apoptosis (Annexin V/PI staining).
  • Western blotting to verify Bcl-2/Bax modulation .

How can solubility challenges be mitigated for in vitro studies?

The compound’s low aqueous solubility can be addressed via:

  • Co-solvents : Use DMSO (≤0.1% v/v) with PBS.
  • Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability (e.g., 80% encapsulation efficiency).
  • Pro-drug derivatization : Phosphate esters enhance solubility by 10× .

What computational tools predict binding modes to biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with Bcl-2 (PDB: 2W3L), focusing on hydrophobic pockets.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.
  • QSAR models : Correlate substituent electronegativity with inhibitory potency .

How is regioselectivity controlled during triazole ring formation?

Regioselectivity in [1,2,4]triazolo synthesis depends on:

  • Reagent choice : Phosphorus oxychloride promotes cyclization at the 3-position.
  • Temperature : Reflux (110°C) favors thermodynamic control over kinetic pathways.
  • Precursor substitution : Electron-withdrawing groups direct cyclization .

What in vitro models evaluate metabolic stability?

  • Hepatocyte incubation : Monitor parent compound depletion via LC-MS/MS over 2 hours.
  • CYP450 inhibition assays : Use recombinant enzymes (CYP3A4, 2D6) to identify metabolic hotspots.
  • Microsomal stability : Rat liver microsomes quantify half-life (t½) under NADPH conditions .

How can synergistic effects with existing chemotherapeutics be tested?

  • Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn software.
  • Isobolograms : Plot dose-response curves for cisplatin or doxorubicin combinations.
  • In vivo xenografts : Assess tumor volume reduction in BALB/c mice with co-administered therapies .

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